molecular formula C9H6N2O3 B14942809 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

Cat. No.: B14942809
M. Wt: 190.16 g/mol
InChI Key: ZYMWJQINBFEONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a chemical compound with a complex structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol derivatives with suitable nitriles under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoxazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside

Uniqueness

What sets 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile apart is its specific functional groups and the unique reactivity they confer. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-methoxy-2-oxo-3H-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C9H6N2O3/c1-13-7-3-5(4-10)2-6-8(7)14-9(12)11-6/h2-3H,1H3,(H,11,12)

InChI Key

ZYMWJQINBFEONM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=O)N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.